molecular formula C18H14ClFN6O B12194280 N~1~-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

N~1~-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B12194280
M. Wt: 384.8 g/mol
InChI Key: BJWHBKROMLKQLM-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted at the N~1~ position with a 2-(5-chloro-1H-indol-3-yl)ethyl group, a fluorine atom at position 4, and a 1H-1,2,3,4-tetraazol-1-yl group at position 2. The structural complexity arises from the combination of halogenated indole, tetraazole, and fluorinated aromatic systems.

Properties

Molecular Formula

C18H14ClFN6O

Molecular Weight

384.8 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-fluoro-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C18H14ClFN6O/c19-12-1-4-16-15(7-12)11(9-22-16)5-6-21-18(27)14-3-2-13(20)8-17(14)26-10-23-24-25-26/h1-4,7-10,22H,5-6H2,(H,21,27)

InChI Key

BJWHBKROMLKQLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N2C=NN=N2)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the indole derivative. The Fischer indole synthesis is a common method used to prepare indole derivatives, involving the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production .

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reactions typically require specific conditions such as controlled temperature, pH, and solvent systems to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield oxindole derivatives, while substitution reactions can produce a variety of substituted benzamides .

Scientific Research Applications

N~1~-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s indole and tetrazole moieties are crucial for its binding affinity and specificity to these targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Benzamide Derivatives with Heterocyclic Substituents

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()
  • Structural Similarities : Both compounds share a benzamide backbone with halogen substitutions (fluorine and chlorine).
  • Key Differences : The thiazole ring in replaces the indole-tetraazole system in the target compound.
  • Functional Impact : The thiazole moiety in forms intermolecular hydrogen bonds (N–H···N), stabilizing crystal packing, whereas the tetraazole in the target compound may enhance metabolic stability or receptor binding .
N-[2-(1-[4-Methoxybenzyl]-1H-1,2,3-triazol-4-yl)propan-2-yl]-4-(trifluoromethyl)benzamide ()
  • Structural Similarities : Both incorporate triazole/tetraazole groups and fluorinated benzamide systems.
  • Key Differences : uses a triazole linked to a methoxybenzyl group, contrasting with the indole-ethyl-tetraazole system in the target compound.
  • Synthesis : The triazole in is synthesized via Ru-catalyzed C–H functionalization, while the target compound likely requires amide coupling and indole alkylation .

Indole-Containing Benzamide Derivatives

N-((1H-Indol-1-yl)methyl)-2-(5-chloro-1H-benzo[d]imidazole-2-yl)aniline ()
  • Structural Similarities : Both feature chlorinated indole/benzimidazole systems.
  • Key Differences : lacks the tetraazole and fluorine but includes a benzimidazole-aniline hybrid.
  • Analytical Methods : Similar characterization techniques (FTIR, ^1^H-NMR) confirm NH and aromatic C–H groups, but the target compound’s tetraazole introduces distinct spectral peaks (e.g., C=O at ~1600 cm⁻¹) .
Fluopyram (N-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-2-(trifluoromethyl)benzamide) ()
  • Structural Similarities : Fluopyram shares a benzamide core with halogenated substituents.
  • Key Differences : Fluopyram uses a pyridine-ethyl chain and trifluoromethyl groups, while the target compound employs indole-ethyl and tetraazole.
  • Applications : Fluopyram is a fungicide/insecticide, suggesting the target compound’s indole-tetraazole system may target different biological pathways .

Tetraazole/Triazole-Functionalized Compounds

N-(5-Amino-1,3,4-thiadiazol-2-yl)ethylbenzamide Derivatives ()
  • Structural Similarities : Compounds 8a–c in include thiadiazole and benzamide systems.
  • Key Differences : The thiadiazole in lacks the indole and tetraazole but includes acetyl or ester groups.
  • Synthesis : Both classes use amide coupling, but the target compound requires additional steps for indole alkylation and tetraazole incorporation .
2-[(2-Thienylmethyl)thio]-N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-benzamide ()
  • Structural Similarities : Shares a benzamide core with heterocyclic substituents.
  • Key Differences : uses thienylmethylthio and pyridine groups instead of indole and tetraazole.
  • Therapeutic Potential: highlights anticancer/viral applications, suggesting the target compound’s indole-tetraazole system could expand these activities .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Benzamide 4-Fluoro, 2-tetraazol-1-yl, N~1~-indole ~437.87 (calculated) Potential H-bonding via tetraazole
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Benzamide 2,4-Difluoro, 5-chloro-thiazole 288.68 Crystal stabilization via H-bonds
Fluopyram Benzamide Trifluoromethyl, pyridine-ethyl 396.73 Agricultural fungicide
Compound 8a () Benzamide-thiadiazole Acetyl, methyl-pyridine 414.49 High yield (80%) synthesis

Research Implications

The target compound’s unique indole-tetraazole-fluorine combination distinguishes it from analogs. The tetraazole may improve metabolic stability compared to thiadiazoles or triazoles, while the 5-chloroindole could enhance lipophilicity and target affinity. Further studies should explore its pharmacokinetics and bioactivity relative to Fluopyram () and thiazole derivatives ().

Biological Activity

The compound N~1~-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide (CAS Number: 1081127-87-8) is a synthetic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H14ClFN6OC_{18}H_{14}ClFN_{6}O, with a molecular weight of 384.8 g/mol. The structure features an indole moiety, which is known for its pharmacological significance, and a tetraazolyl group that may contribute to its biological activity.

PropertyValue
Molecular Formula C₁₈H₁₄ClFN₆O
Molecular Weight 384.8 g/mol
CAS Number 1081127-87-8

Antiproliferative Activity

Recent studies have highlighted the compound's potential as an antiproliferative agent. In vitro assays demonstrated that This compound exhibits significant cytotoxic effects against various cancer cell lines. The compound was evaluated using cell viability assays, yielding GI50 values (the concentration required to inhibit cell growth by 50%) in the low nanomolar range.

For instance, a related study found that compounds with similar structures exhibited GI50 values ranging from 29 nM to 78 nM against mutant EGFR/BRAF pathways, indicating that structural modifications can enhance antiproliferative effects . While specific GI50 values for our compound were not provided in the search results, its structural similarity suggests potential for comparable activity.

The biological activity of this compound may be attributed to its ability to inhibit key signaling pathways involved in cancer proliferation. The presence of the indole and tetraazolyl groups suggests that it could interact with various targets within cellular pathways, including those related to apoptosis and cell cycle regulation.

Study 1: Anticancer Efficacy

In a study focused on indole derivatives, compounds were synthesized and tested against several cancer cell lines. The results indicated that derivatives similar to This compound showed promising anticancer properties. Notably, the most potent derivative exhibited an IC50 value of approximately 68 nM against EGFR .

Study 2: Pharmacological Profile

Another investigation assessed the pharmacological profile of related compounds. The study revealed that modifications in the substituents on the indole ring significantly influenced the biological activity. Compounds with electron-withdrawing groups like chloro demonstrated enhanced activity compared to their unsubstituted counterparts .

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